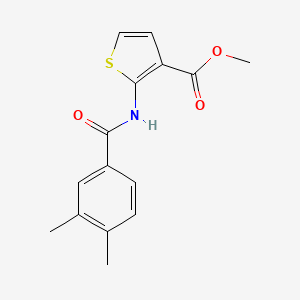

Methyl 2-(3,4-dimethylbenzamido)thiophene-3-carboxylate

Description

Methyl 2-(3,4-dimethylbenzamido)thiophene-3-carboxylate (CAS: 610275-54-2) is a thiophene-based derivative with a molecular formula of C₁₆H₁₆ClNO₃S and a molecular weight of 337.82 g/mol. Its structure features:

- A methyl ester group at the thiophene 3-position.

- A 3,4-dimethylbenzamido group at the 2-position.

This compound is synthesized via acylation reactions, likely involving chloroacetyl chloride and a thiophene precursor. Its structural complexity suggests applications in medicinal chemistry, particularly in anticancer or antimicrobial drug development.

Propriétés

IUPAC Name |

methyl 2-[(3,4-dimethylbenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-9-4-5-11(8-10(9)2)13(17)16-14-12(6-7-20-14)15(18)19-3/h4-8H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVBGNJAUUGFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: Its unique chemical properties make it valuable in the development of new materials and coatings.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

- Core Structure : Tetrahydrobenzo[b]thiophene (saturated ring system).

- Substituents : Ethoxy, 4-hydroxyphenyl, and oxoethyl groups.

- Synthesis : Petasis reaction with 22% yield, lower than typical acylation reactions for the target compound.

Ethyl 2-Benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Core Structure : Tetrahydrobenzo[b]thiophene.

- Substituents : Simple benzamido group (vs. 3,4-dimethylbenzamido).

- Synthesis : Acylation with acetic anhydride and BF₃·Et₂O (73% yield).

- Key Differences : Lack of methyl and chloro groups reduces steric bulk and lipophilicity.

Methyl 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate

- Core Structure : Aromatic thiophene.

- Substituents: Amino group at 2-position and 3,4-dimethoxyphenyl at 4-position.

- Key Differences: Amino group enhances nucleophilicity, while methoxy groups increase polarity compared to chloro and methyl substituents.

Key Observations:

- Lipophilicity: The target compound’s chloro and methyl groups increase logP compared to hydroxyl- or cyano-containing analogs.

- Bioactivity : Complex substituents (e.g., allyl, benzylidene in ) correlate with anticancer activity, suggesting the target compound’s 3,4-dimethylbenzamido group may enhance target binding.

- Synthetic Feasibility : Acylation reactions (e.g., ) typically yield >70%, outperforming multicomponent reactions (22% in ).

Activité Biologique

Methyl 2-(3,4-dimethylbenzamido)thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antibacterial properties, enzyme inhibition, and cytotoxicity.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methyl ester and a benzamide group. This structural configuration may contribute to its biological activity by influencing its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds related to this compound. For example, derivatives of thiophene have shown significant inhibitory effects against various bacterial strains.

Case Study: Antibacterial Evaluation

A study evaluated several thiophene derivatives for their antibacterial properties against common pathogens such as E. coli, P. aeruginosa, Salmonella, and S. aureus. The results indicated that some derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.54 to 1.11 μM, demonstrating potent antibacterial activity compared to standard antibiotics like ciprofloxacin and gentamicin .

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| 3b | E. coli | 1.11 |

| 3b | P. aeruginosa | 1.00 |

| 3b | Salmonella | 0.54 |

| 3b | S. aureus | 1.11 |

Enzyme Inhibition

In addition to its antibacterial properties, this compound may also exhibit enzyme inhibitory activities.

Tyrosinase Inhibition

Tyrosinase is an important enzyme in melanogenesis and has been targeted for skin whitening agents. Some analogs of thiophene derivatives have shown promising tyrosinase inhibition with IC50 values significantly lower than that of standard inhibitors like kojic acid .

| Analog | IC50 (μM) |

|---|---|

| Analog 1 | 17.62 |

| Analog 2 | >20 |

| Analog 3 | 1.12 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Studies involving B16F10 murine melanoma cells revealed that certain analogs of this compound did not exhibit significant cytotoxicity at concentrations up to 20 μM over a period of 72 hours .

The mechanism underlying the biological activities of this compound is likely multifaceted:

- Antibacterial Activity : The thiophene moiety may enhance membrane permeability, allowing the compound to exert its antibacterial effects effectively.

- Enzyme Inhibition : The structural features may facilitate binding to active sites on target enzymes like tyrosinase, leading to inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.